ATTO 565 cadaverine

5-LOX Inhibition Bioactivity Drug Discovery

Researchers often face multi-step derivatization of cyanine dyes for bioconjugation, causing batch inconsistency and fluorescence loss. ATTO 565 cadaverine resolves this as a pre-optimized bifunctional reagent integrating a high-quantum-yield pentacyclic cyanine fluorophore with a built-in primary amine linker. • Direct NHS-ester or click chemistry conjugation without in-house modification. • IC50 310 nM against 5-LOX enables live-cell enzyme tracking and inhibitor screening. • Stable perchlorate salt ensures reproducible concentrations for time-lapse studies.

Molecular Formula C37H47ClN4O8
Molecular Weight 711.2 g/mol
Cat. No. B12377854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 565 cadaverine
Molecular FormulaC37H47ClN4O8
Molecular Weight711.2 g/mol
Structural Identifiers
SMILESCCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5)
InChIKeyJONGPSIQWXGYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Aminopentyl)acetamide Cyanine Perchlorate Overview


The compound, consisting of N-(5-aminopentyl)acetamide coupled to a complex pentacyclic cyanine perchlorate chromophore, is a specialized bifunctional reagent that integrates the spectral properties of azonia cyanine dyes with a primary amine linker for covalent conjugation. Its core structure belongs to the class of cationic, cell-permeant fluorescent dyes used extensively in nucleic acid sensing and live-cell imaging [1]. The N-(5-aminopentyl)acetamide moiety provides a reactive handle for linking the dye to biomolecules, surfaces, or other functional groups under mild conditions, while the perchlorate counterion ensures a stable, isolated salt form suitable for precise handling and storage [2].

Enzyme Target 5-LOX pathway inhibition study fit
Conjugation Primary amine linker supports bioconjugation workflows
Spectral Profile Distinct pentacyclic chromophore for multiplex assays

N-(5-Aminopentyl)acetamide Cyanine Perchlorate: Uniqueness vs. Generic Alternatives


Substitution with either a generic cyanine dye (lacking the specific amine linker) or with a simple N-acetylcadaverine (lacking the cyanine chromophore) fundamentally alters the compound's utility. Generic cyanine dyes like SYTO or SYBR Green require separate, often complex, derivatization protocols to introduce a reactive handle for conjugation, leading to batch-to-batch inconsistency and potential loss of fluorescence quantum yield [1]. Conversely, simple N-acetylcadaverine lacks the optical properties necessary for fluorescence-based detection, rendering it useless for imaging or sensing applications . This specific conjugate provides a pre-optimized, single-component solution with both a defined fluorophore and a built-in linker, eliminating the need for multi-step, low-yielding, and difficult-to-reproduce in-house modifications.

Generic cyanine dyes
Lack reactive amine handle; derivatization may reduce quantum yield and introduce inconsistency.
Simple N-acetylcadaverine
Lacks cyanine fluorophore; no fluorescence detection capability for imaging or sensing.

N-(5-Aminopentyl)acetamide Cyanine Perchlorate: Quantitative Evidence


5-LOX Inhibitory Activity

This compound demonstrates a specific, dose-dependent inhibitory effect on recombinant human 5-lipoxygenase (5-LOX) with an IC50 of 310 nM [1]. This is a distinct and quantifiable biochemical activity not shared by common N-acetylcadaverine derivatives or simple cyanine dyes. The compound's unique polycyclic structure appears to confer an ability to engage this enzyme, a feature absent in its closest analogs [2].

5-LOX Inhibition
Head-to-head
IC50 = 310 nM
Reported enzyme inhibition context
Recombinant human 5-LOX; no activity in comparators
5-LOX Inhibition Bioactivity Drug Discovery

Unique Pentacyclic Cyanine Core

The compound's core is a pentacyclic azonia cyanine system with specific ethyl substitutions at the 6 and 20 positions, differentiating it from common cyanine dyes like SYTO or ATTO series which typically feature benzothiazole, indole, or simpler polyaromatic cores [1]. This structural uniqueness is quantifiable by its exact IUPAC nomenclature, which defines a distinct 3D molecular architecture and electronic configuration. The presence of the 2-oxa-20-aza-6-azoniapentacyclo[12.8.0.0^{3,12}.0^{5,10}.0^{16,21}]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl moiety is not present in any other commercially cataloged cyanine perchlorate [2].

Molecular Core
Class-level inference
Pentacyclic azonia core vs. Benzimidazole/quinoline (SYTO) / Rhodamine (ATTO)
Supports distinct spectral profile interpretation
Structural identity confirmed by IUPAC; no comparative photophysics data
Molecular Structure Fluorescent Dye Conjugation Chemistry

Primary Amine Conjugation Handle

Unlike generic nucleic acid stains which lack reactive handles, this compound's N-(5-aminopentyl)acetamide moiety terminates in a primary amine (-NH2). This allows for direct, high-yield coupling to NHS esters, isothiocyanates, or carboxylic acids via standard carbodiimide chemistry [1]. This is a critical advantage for creating stable, covalent bioconjugates for applications like FISH probes or antibody labeling. In contrast, converting a SYTO dye into a reactive form requires specialized synthetic expertise and often results in a mixture of regioisomers with variable activity [2].

Conjugation Handle
Cross-study comparable
Free primary amine vs. No handle (SYTO 9) / Pre-activated NHS ester (ATTO 590, hydrolysis-prone)
Enables user-controlled covalent bioconjugation
Versatile amine-reactive chemistry; avoids custom derivatization
Bioconjugation Click Chemistry Fluorescent Labeling

Perchlorate Salt Stability Advantage

The compound is provided as a perchlorate salt, a common practice for cationic cyanine dyes to enhance crystallinity and long-term stability. Perchlorate salts are generally less hygroscopic than their chloride or bromide counterparts, ensuring more accurate weighing and reducing the risk of hydrolytic degradation during storage [1]. Many analogous cyanine dyes are commercially available as halide salts, which can be more prone to water absorption, leading to variability in solution concentration and experimental reproducibility .

Salt Form Stability
Class-level inference
Perchlorate salt vs. Chloride/Bromide salts
May support more accurate weighing and storage
Perchlorate salts generally less hygroscopic; long-term reproducibility context
Chemical Handling Solubility Stability

N-(5-Aminopentyl)acetamide Cyanine Perchlorate: Optimal Applications


5-LOX Fluorescent Probe Development

Leveraging its confirmed IC50 of 310 nM against human 5-LOX [1], this compound is uniquely suited for creating fluorescent probes to track 5-LOX enzyme localization and activity in live cells. Its built-in primary amine linker allows for direct conjugation to targeting moieties or solid supports for inhibitor screening assays, providing a bioactive fluorescent tool that standard fluorescent dyes cannot offer [2].

Covalent Nucleic Acid Stains for FISH & Flow Cytometry

The primary amine handle [1] on the N-acetylcadaverine portion enables the facile synthesis of custom nucleic acid probes. Researchers can conjugate this dye to sequence-specific oligonucleotides or aptamers using standard NHS-ester chemistry, creating stable, covalently linked probes. This avoids the non-specific, reversible binding of generic intercalating dyes like SYTO 9, which cannot be easily modified in this way [2]. The unique pentacyclic core [3] provides a distinct spectral profile, reducing cross-talk in multiplexed assays.

Bioorthogonal Labeling via Click Chemistry

The terminal amine of the N-(5-aminopentyl)acetamide group can be readily converted into various bioorthogonal handles (e.g., alkyne, azide, tetrazine) using standard heterobifunctional crosslinkers [1]. This creates a library of 'clickable' fluorescent dyes that can be used for labeling biomolecules in complex cellular environments with high specificity and minimal background. This versatility is not available with pre-conjugated or non-reactive cyanine dyes [2].

Stable Fluorescent Tracking for Live-Cell Imaging

The perchlorate salt form [1] and the established cell-permeant nature of its azonia cyanine core class [2] make this compound an excellent candidate for long-term tracking experiments. Its stable, non-hygroscopic form ensures reproducible solution concentrations over the course of extended studies. The compound can be conjugated to cell-penetrating peptides or antibodies to label intracellular structures or cell surface receptors, providing a stable fluorescent signal for time-lapse microscopy.

Application
Selection Property
Validation Focus
5-LOX fluorescent probe development
5-LOX inhibition assay context
Enzyme tracking & inhibitor screening imaging
Covalent nucleic acid probe synthesis
Primary amine conjugation handle
Sequence-specific oligonucleotide/aptamer labeling
Bioorthogonal click chemistry labeling
Amine-to-click handle versatility
Biomolecule labeling in complex environments
Live-cell imaging studies
Perchlorate salt stability & cell permeability
Reproducible long-term signal tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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